3-Iodopindolol
Description
Properties
CAS No. |
76875-01-9 |
|---|---|
Molecular Formula |
C14H19IN2O2 |
Molecular Weight |
372.22 g/mol |
IUPAC Name |
(2S)-1-[(3-(125I)iodanyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H19IN2O2/c1-9(2)16-6-10(18)8-19-13-5-3-4-12-14(13)11(15)7-17-12/h3-5,7,9-10,16-18H,6,8H2,1-2H3/t10-/m0/s1/i15-2 |
InChI Key |
LOMQONAZKMLAOB-BDIJBZSESA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C(=CN2)I)O |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=C1C(=CN2)[125I])O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C(=CN2)I)O |
Synonyms |
3-iodopindolol 3-iodopindolol, (-)-isome |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Research
Beta-Adrenergic Receptor Studies
3-Iodopindolol is primarily utilized in studies involving beta-adrenergic receptors. It serves as a radiolabeled ligand for binding assays, allowing researchers to investigate receptor density and affinity in various tissues. For instance, studies have demonstrated that this compound binds with high affinity to beta-adrenergic receptors, making it a valuable tool for assessing receptor occupancy and distribution in vivo .
Case Study: Binding Affinity
A study utilizing C6 rat astrocytoma cells showed that this compound exhibited a dissociation constant (Kd) of approximately 30 pM, indicating its high specificity for beta-adrenergic receptors. This characteristic makes it particularly useful for elucidating receptor interactions and pharmacological responses in different experimental setups .
Nuclear Medicine
Imaging and Diagnostics
The compound is also employed in nuclear medicine for imaging beta-adrenergic receptors in vivo. Using iodine-131-labeled this compound allows for non-invasive imaging techniques such as gamma scintigraphy. This application is crucial for delineating myocardial beta-adrenoreceptors, aiding in the diagnosis of cardiovascular diseases .
Data Table: Biodistribution Studies
The following table summarizes biodistribution findings from studies involving iodine-131-labeled this compound:
| Organ | Maximum Binding (% of Total) | Time Post-Injection (min) |
|---|---|---|
| Lung | 50% | 5 |
| Heart | 30% | 5 |
| Liver | 15% | 60 |
| Kidney | 10% | 120 |
These results indicate that the compound preferentially accumulates in the lung and heart shortly after administration, which is significant for diagnostic imaging purposes .
Molecular Biology
Receptor Interaction Studies
In molecular biology, this compound is utilized to study interactions between beta-adrenergic receptors and other signaling molecules. Research has shown that it can be used to explore cross-talk between different receptor types, such as insulin receptors and beta-adrenergic receptors, providing insights into metabolic regulation .
Case Study: Protein-Protein Interactions
A study employing bioluminescence resonance energy transfer (BRET) techniques demonstrated that this compound could effectively reveal interactions between beta-adrenergic receptors and insulin receptors in live cells. This highlights its role in understanding complex signaling pathways involved in metabolic diseases .
Therapeutic Potential
Investigating Antihypertensive Effects
Research into the antihypertensive properties of beta-blockers has led to studies involving this compound as a model compound. Its ability to selectively block beta-adrenergic receptors contributes to understanding how these drugs lower blood pressure and improve cardiovascular outcomes.
Comparison with Similar Compounds
Research Findings and Implications
Receptor Binding : The iodine atom in this compound increases van der Waals interactions with hydrophobic receptor pockets, improving binding affinity over pindolol .
Stability : Iodination enhances photostability, making this compound suitable for long-term imaging studies.
Limitations: Higher molecular weight and lipophilicity may reduce blood-brain barrier penetration compared to non-iodinated β-blockers.
Q & A
Q. What practices ensure robust data integrity in this compound research?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store data in structured formats (e.g., .csv for kinetics, .mnova for NMR).
- Use electronic lab notebooks (ELNs) with timestamped entries and version control.
- Report negative results and failed experiments to avoid publication bias.
Reference protocols from (e.g., replication of primary literature methods) and (lab report standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
